molecular formula C14H19BFNO3 B8129787 2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-FLuoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8129787
M. Wt: 279.12 g/mol
InChI Key: XJUQXWHNVGTSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. Its structure comprises a benzamide core with a fluorine substituent at the 2-position, an N-methyl group, and a tetramethyl-1,3,2-dioxaborolane ring at the 5-position. This compound is of interest in medicinal and agrochemical research due to the bioactivity of benzamide derivatives and the utility of boronate esters in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

2-fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUQXWHNVGTSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Evidence ID
2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-methyl, 2-F, 5-boronate C₁₅H₂₀BFNO₃ 307.17* Synthetic intermediate, potential agrochemicals
2-Fluoro-N-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-isopropyl, 2-F, 5-boronate C₁₆H₂₃BFNO₃ 307.17 Research use (GLPBIO catalog)
N-Ethyl-2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-ethyl, 2-F, 5-boronate C₁₅H₂₁BFNO₃ 293.15 Benzene derivative (packaged for research)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-trifluoropropoxy, N-(2-Cl-6-F-phenyl) C₁₇H₁₁BrClF₅NO₂ 481.63 Agrochemical intermediate (patent example)

Notes:

  • Boronate Reactivity : The tetramethyl-1,3,2-dioxaborolane group enables participation in Suzuki-Miyaura couplings, similar to other arylboronates .
  • Fluorine Substitution : Fluorine at the 2-position increases electronegativity and metabolic stability, a feature shared with agrochemicals like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) .

Functional Group Modifications in Related Benzamides

  • Trifluoromethyl and Chloro Derivatives : Compounds such as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide (cyprofuram) and flutolanil demonstrate that halogenation enhances pesticidal activity by improving lipid solubility and target binding .
  • Biological Activity : The target compound’s boronate ester may confer unique bioactivity, as seen in triazolobenzamide derivatives (e.g., EP 3 532 474 B1) with fungicidal and herbicidal properties .

Research Findings and Data

Physicochemical Properties

  • Solubility and Stability : The tetramethyl-dioxaborolane group improves stability under ambient conditions compared to free boronic acids. For example, 2-fluoro-N-isopropyl-5-(tetramethyl-dioxaborolan-2-yl)benzamide is stored at 2–8°C in sealed containers to prevent hydrolysis .
  • Molecular Weight : The target compound’s molecular weight (~307 g/mol) is comparable to analogs optimized for membrane permeability in agrochemicals .

Patent and Commercial Relevance

  • Agrochemical Applications : Fluorinated benzamides are prevalent in patents (e.g., EP 3 532 474 B1), where trifluoromethyl and boronate groups enhance pesticidal efficacy .
  • Commercial Availability : GLPBIO markets the isopropyl analog, indicating industrial interest in this structural class .

Biological Activity

2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound with potential biological activity, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure incorporates a fluorine atom and a dioxaborolane moiety, which are known to influence biological interactions and properties.

  • Molecular Formula : C₁₄H₁₉BFNO₃
  • Molecular Weight : 279.12 g/mol
  • CAS Number : 2222333-26-6
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its inhibitory effects on specific enzymes and its cytotoxicity in different cell lines.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). It demonstrated significant inhibitory potency with an IC₅₀ value in the low nanomolar range (8 nM), indicating its potential as a therapeutic agent in conditions like Alzheimer's disease and cancer where GSK-3β is implicated .

Cytotoxicity Studies

Cytotoxic effects were assessed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The compound was tested at various concentrations (0.1, 1, 10, 50, and 100 µM). Results indicated that it exhibited a dose-dependent decrease in cell viability at higher concentrations, suggesting potential for selective cytotoxicity against certain cancer cell lines while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeTest SystemConcentration Range (µM)Observed Effect
GSK-3β InhibitionRecombinant enzyme assay0.01 - 10IC₅₀ = 8 nM
CytotoxicityHT-22 Cells0.1 - 100Decreased viability at >10
BV-2 Cells0.1 - 100Significant reduction at >50

The mechanism through which this compound exerts its biological effects appears to be linked to its ability to interact with specific protein targets involved in cellular signaling pathways. The presence of the dioxaborolane group is believed to facilitate these interactions by enhancing binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be validated?

  • Methodology : The synthesis typically involves activating the carboxylic acid precursor (e.g., 2-fluoro-5-boronic acid benzamide derivatives) using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux . Post-reaction, purification via column chromatography (silica gel) is recommended. Purity can be confirmed using thin-layer chromatography (TLC) with Merck Silica Gel 60 F₂₅₄ plates and validated via ¹H/¹³C NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : To confirm the presence of the tetramethyl dioxaborolane ring (distinct peaks at δ ~1.3 ppm for methyl groups) and fluorine substitution (splitting patterns in aromatic regions) .
  • IR Spectroscopy : To identify the benzamide carbonyl stretch (~1650–1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Elemental Analysis (CHNS) : To verify stoichiometry, particularly boron content, which may require specialized methods like ICP-MS .

Q. How should this compound be stored to ensure long-term stability?

  • Guidelines : Store at 0–6°C under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the boronate ester. Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to non-fluorinated analogs?

  • Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the boron center, potentially accelerating transmetallation steps. However, steric hindrance from the methyl group on the amide nitrogen may reduce coupling efficiency. Comparative kinetic studies using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DME/H₂O systems are recommended to quantify rate differences .

Q. What strategies can mitigate competing side reactions (e.g., protodeboronation) during cross-coupling applications?

  • Optimization Approaches :

  • Catalyst Selection : Use PdCl₂(dppf) for enhanced stability against deactivation.
  • Solvent System : Replace polar protic solvents with anhydrous THF/toluene mixtures to reduce protodeboronation.
  • Additives : Introduce pinacol or ethylene glycol to stabilize the boronate intermediate .

Q. How can computational modeling enhance the design of derivatives for targeted biological activity?

  • Integrated Workflow :

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites for functionalization.
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina.
  • Validation : Synthesize top candidates and assess bioactivity via in vitro assays (e.g., antibacterial studies using MIC protocols as in ).

Q. What analytical methods resolve discrepancies in reported reaction yields for boronate ester formation?

  • Troubleshooting Framework :

  • Systematic Parameter Variation : Test temperature (25°C vs. reflux), catalyst loading (1–5 mol%), and base strength (Na₂CO₃ vs. Cs₂CO₃).
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors.
  • In Situ Monitoring : Use ¹¹B NMR to track boronate ester formation and decomposition .

Contradiction Analysis

  • Issue : Conflicting reports on the stability of the boronate ester in aqueous media.
  • Resolution : Stability is pH-dependent. Below pH 7, hydrolysis is negligible; above pH 9, rapid degradation occurs. Use buffered conditions (pH 6–7) during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.